

An In-depth Technical Guide to Permanganic Acid, its Conjugate Base, and Salts

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Compound of Interest

Compound Name: *Permanganic acid*

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Introduction

Permanganic acid (HMnO_4) is a strong, unstable oxoacid of manganese in the +7 oxidation state. Its conjugate base, the permanganate ion (MnO_4^-), forms a variety of salts that are widely recognized for their potent oxidizing properties. These compounds are of significant interest in various scientific and industrial fields, including organic synthesis, water treatment, and analytical chemistry. This guide provides a comprehensive overview of the core chemical principles, experimental protocols for synthesis, and key quantitative data related to **permanganic acid** and its salts.

Permanganic Acid (HMnO_4) and the Permanganate Ion (MnO_4^-)

Permanganic acid is the conjugate acid of permanganate salts.^[1] It is a strong acid that is typically prepared *in situ* through the reaction of a permanganate salt with a strong acid.^[1] However, it is highly unstable and prone to decomposition into manganese dioxide, oxygen, and water.^[1]

The permanganate ion is the conjugate base of **permanganic acid** and is responsible for the characteristic deep purple color of its compounds. The manganese atom in the permanganate

ion has a +7 oxidation state, making it a powerful oxidizing agent. The ion possesses a tetrahedral geometry.

Salts of Permanganic Acid

Permanganates are the salts of **permanganic acid**. The properties and applications of these salts are largely dictated by the nature of the cation. The most common and significant permanganate salts are discussed below.

Potassium Permanganate (KMnO_4)

Potassium permanganate is the most well-known and widely used permanganate salt. It is a purplish-black crystalline solid that dissolves in water to give an intense pink or purple solution.

[2]

Sodium Permanganate (NaMnO_4)

Sodium permanganate is a powerful oxidizing agent, similar to its potassium counterpart.[3] It is notably more soluble in water, which allows for the preparation of more concentrated solutions.

[3]

Silver Permanganate (AgMnO_4)

Silver permanganate is a light-sensitive, crystalline solid that is sparingly soluble in water.[4] It is a strong oxidizing agent and is used in some specialized applications.[4]

Barium Permanganate ($\text{Ba}(\text{MnO}_4)_2$)

Barium permanganate is a violet-brown crystalline solid that is soluble in water.[1][5] It is a stable permanganate salt and can be used as a starting material for the synthesis of other permanganate salts.[5]

Data Presentation

Physical and Chemical Properties of Permanganate Salts

Salt	Formula	Molar Mass (g/mol)	Appearance	Density (g/cm³)	Melting Point (°C)	Solubility in Water (g/100 mL)
Potassium Permanganate	KMnO ₄	158.034	Purplish-black crystals	2.703	240 (decomposes)	6.4 at 20°C, 25 at 65°C
Sodium Permanganate	NaMnO ₄	141.925	Reddish-purple crystalline solid	2.47	170 (decomposes)	~90 at 20°C
Silver Permanganate	AgMnO ₄	226.808	Purple to black crystals	4.49	160 (decomposes)	0.9 at 25°C
Barium Permanganate	Ba(MnO ₄) ₂	375.19	Violet-brown crystals	3.77	200 (decomposes)	62.5 at 29°C [1][5]

Standard Electrode Potentials for Permanganate Reactions

The oxidizing strength of the permanganate ion varies with the pH of the solution. The following table summarizes the standard electrode potentials (E°) for key permanganate reduction half-reactions.

Half-Reaction	E° (V)
$\text{MnO}_4^- + 8\text{H}^+ + 5\text{e}^- \rightarrow \text{Mn}^{2+} + 4\text{H}_2\text{O}$ (acidic solution)	+1.51
$\text{MnO}_4^- + 2\text{H}_2\text{O} + 3\text{e}^- \rightarrow \text{MnO}_2 + 4\text{OH}^-$ (neutral/alkaline solution)	+0.59
$\text{MnO}_4^- + \text{e}^- \rightarrow \text{MnO}_4^{2-}$ (strongly alkaline solution)	+0.56

Experimental Protocols

Synthesis of Potassium Permanganate (KMnO₄)

This protocol describes the laboratory-scale synthesis of potassium permanganate from manganese dioxide.

Materials:

- Manganese dioxide (MnO₂)
- Potassium hydroxide (KOH)
- Potassium chlorate (KClO₃) (oxidizing agent)
- Distilled water
- Chlorine gas (for oxidation of manganate)
- Heating apparatus (furnace or Bunsen burner with a crucible)
- Filtration apparatus (Buchner funnel, filter paper)
- Beakers, stirring rods, and other standard laboratory glassware

Procedure:

- **Fusion:** A mixture of finely powdered manganese dioxide, potassium hydroxide, and an oxidizing agent like potassium chlorate is heated strongly in a crucible.^[2] The mixture will melt and react to form potassium manganate (K₂MnO₄), which has a characteristic green color.^[2]
- **Dissolution:** After cooling, the green mass is dissolved in a minimum amount of cold distilled water.
- **Oxidation:** The green solution of potassium manganate is then oxidized to potassium permanganate. This can be achieved by bubbling chlorine gas through the solution or by electrolysis.^[2] The color of the solution will change from green to deep purple.

- Crystallization: The purple solution is concentrated by heating and then allowed to cool slowly. Crystals of potassium permanganate will form.
- Purification: The crystals are collected by filtration, washed with a small amount of cold distilled water, and then dried.

Synthesis of Barium Permanganate ($\text{Ba}(\text{MnO}_4)_2$)

This protocol outlines the preparation of barium permanganate from potassium permanganate and barium nitrate.[\[6\]](#)

Materials:

- Potassium permanganate (KMnO_4)
- Barium nitrate ($\text{Ba}(\text{NO}_3)_2$)
- Barium hydroxide octahydrate ($\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$)
- Distilled water
- Heating and stirring apparatus
- Filtration apparatus

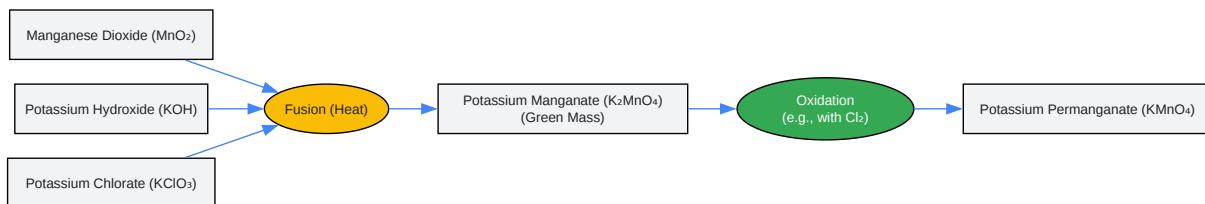
Procedure:

- A mixture of 50 g of potassium permanganate and 50 g of barium nitrate is dissolved in 500 mL of distilled water in a 1-liter Erlenmeyer flask and heated with efficient mechanical stirring.[\[6\]](#)
- When the temperature reaches approximately 95°C, 100 g of barium hydroxide octahydrate is added in small portions over 15 minutes while maintaining heating and stirring.[\[6\]](#)
- The solution is then boiled with vigorous stirring for an additional two to three hours, with water being added periodically to maintain a constant volume.[\[6\]](#) The hot liquid should have only a faint purple color at the end of this step.[\[6\]](#)

- The hot mixture is filtered by suction through hardened filter paper.[6] The solid product is washed with about 200 mL of hot water, drained well, and dried at 100°C.[6]

Mandatory Visualizations

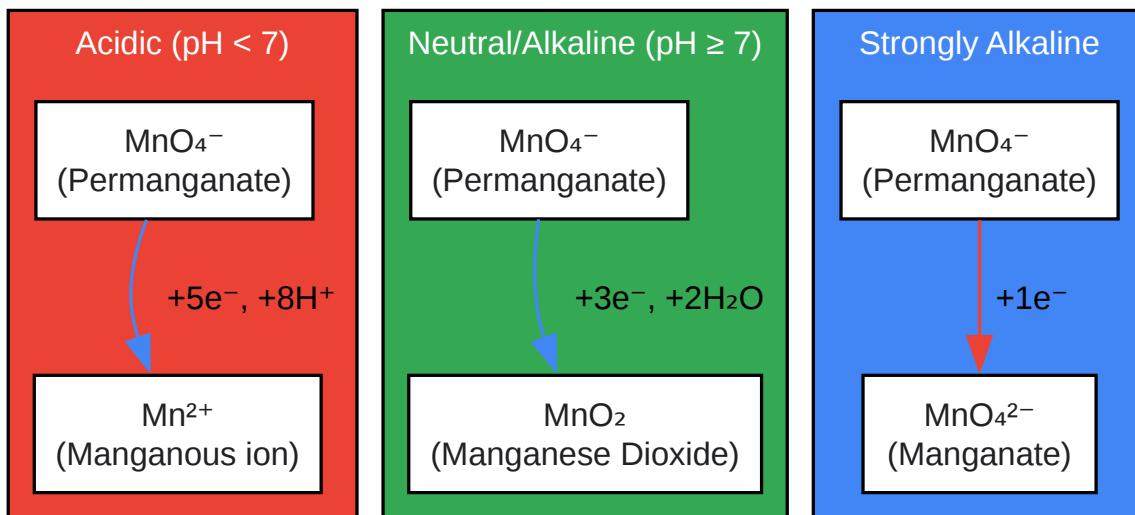
Synthesis Pathway of Potassium Permanganate



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Caption: Synthesis of Potassium Permanganate.

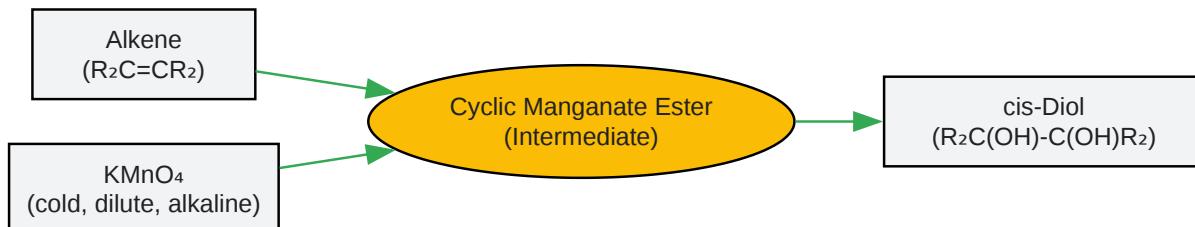
Redox Reactions of Permanganate in Different pH



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Caption: Permanganate Reduction Products.

Oxidation of Alkenes by Permanganate



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Caption: Syn-dihydroxylation of Alkenes.

Conclusion

Permanganic acid and its salts, particularly potassium permanganate, are indispensable reagents in modern chemistry. Their strong oxidizing capabilities, coupled with their distinct colorimetric properties, make them valuable tools in a wide array of applications. A thorough understanding of their synthesis, properties, and reaction mechanisms is crucial for their safe and effective utilization in research and development. This guide provides a foundational resource for professionals seeking to leverage the unique chemistry of permanganates in their work.

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